1-(Oxan-2-yl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(Oxan-2-yl)cyclopropane-1-carboxylic acid” is a chemical compound with the molecular weight of 170.21 . It is also known by its IUPAC name "1-tetrahydro-2H-pyran-2-ylcyclopropane-1-carboxylic acid" . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is "1S/C9H14O3/c10-8(11)9(4-5-9)7-3-1-2-6-12-7/h7H,1-6H2,(H,10,11)" . This code provides a textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . Its molecular weight is 170.21 .Scientific Research Applications
Ethylene Precursor in Plants
1-Aminocyclopropane-1-carboxylic acid (ACC), a structural analog of 1-(Oxan-2-yl)cyclopropane-1-carboxylic acid, is an ethylene precursor in plants. When administered to wheat leaves, ACC is converted into a nonvolatile metabolite, 1-(malonylamino)cyclopropane-1-carboxylic acid, demonstrating its role in plant physiology (Hoffman, Yang, & McKeon, 1982).
Biological Activities
Compounds containing the cyclopropane moiety, including 1-aminocyclopropane-1-carboxylic acid and its analogs, exhibit a range of biological activities such as antifungal, antimicrobial, antiviral, and antitumoral properties. These findings highlight the diverse applications of these compounds in various scientific fields (Coleman & Hudson, 2016).
Assay Development
A sensitive method for quantitatively determining ACC, the precursor of ethylene in plant tissues, has been developed. This assay is based on the liberation of ethylene from ACC, signifying its importance in plant biochemistry research (Lizada & Yang, 1979).
Chemical Synthesis and Analysis
Studies on the synthesis and X-ray analysis of derivatives of 1-aminocyclopropane-1-carboxylic acid have contributed significantly to the understanding of the structural properties of such compounds. This research is crucial in the development of new chemicals and pharmaceuticals (Cetina et al., 2004).
Antibacterial Activity
Research into novel derivatives of cyclopropane compounds, such as 6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-4-oxoquinoline-3-carboxylic acids, has shown significant antibacterial activity. These findings are instrumental in the development of new antibiotics for treating Gram-positive infections (Inagaki, Takahashi, & Takemura, 2004).
Safety and Hazards
Properties
IUPAC Name |
1-(oxan-2-yl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-8(11)9(4-5-9)7-3-1-2-6-12-7/h7H,1-6H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEJBFRICYDUOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C2(CC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.